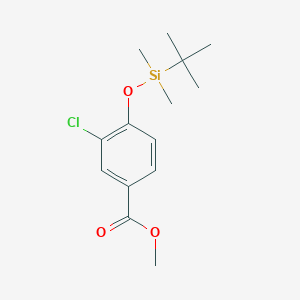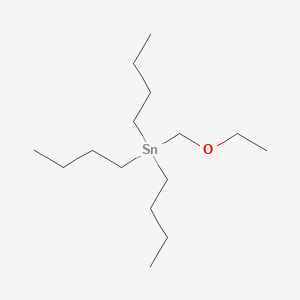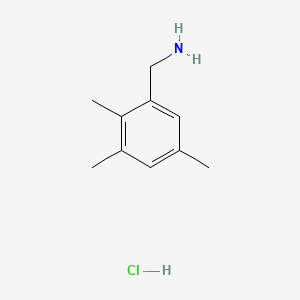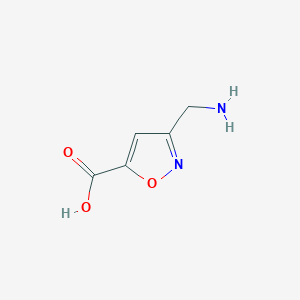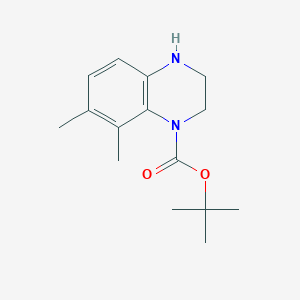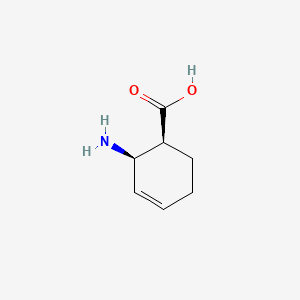
(1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid is a chiral compound with significant importance in organic chemistry. The compound’s structure includes a cyclohexene ring with an amino group and a carboxylic acid group attached to it. The stereochemistry of the compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid can be achieved through several methods. One common approach involves the resolution of racemic mixtures. This process typically includes the formation of diastereomers by reacting the racemic mixture with an enantiomerically pure chiral reagent. The diastereomers can then be separated based on their different physical properties, such as solubility and melting point .
Industrial Production Methods
Industrial production of this compound often involves enantioselective synthesis techniques. These methods include the use of chiral catalysts or biocatalysts to achieve high enantiomeric purity. Enantioselective chromatography and crystallization techniques are also employed to separate and purify the desired enantiomer .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted amino acids, depending on the type of reaction and reagents used .
Applications De Recherche Scientifique
(1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is utilized in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is employed in the production of enantiomerically pure chemicals and materials
Mécanisme D'action
The mechanism of action of (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes, altering their activity, and affecting metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid include:
- (1R,2S)-2-Amino-cyclohex-3-enecarboxylic acid
- (1S,2R)-2-Hydroxy-cyclohex-3-enecarboxylic acid
- (1S,2R)-2-Methoxy-cyclohex-3-enecarboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This configuration allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and drug development .
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
(1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h2,4-6H,1,3,8H2,(H,9,10)/t5-,6+/m0/s1 |
Clé InChI |
CIXNUOPCFXQTTK-NTSWFWBYSA-N |
SMILES isomérique |
C1C[C@@H]([C@@H](C=C1)N)C(=O)O |
SMILES canonique |
C1CC(C(C=C1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,2H,3H-pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13461835.png)
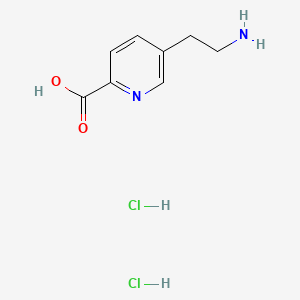
![tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13461845.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(cyclohex-2-en-1-yl)propanoic acid](/img/structure/B13461860.png)
